molecular formula C14H9BrN2S2 B12910989 3-(4-bromophenyl)-1H-quinazoline-2,4-dithione CAS No. 676154-37-3

3-(4-bromophenyl)-1H-quinazoline-2,4-dithione

Cat. No.: B12910989
CAS No.: 676154-37-3
M. Wt: 349.3 g/mol
InChI Key: FCGNICFSHPSZJU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that features a quinazoline core substituted with a 4-bromophenyl group and two sulfur atoms at the 2 and 4 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-bromoaniline.

    Formation of Quinazoline Core: 4-bromoaniline reacts with anthranilic acid in the presence of a dehydrating agent to form 4-bromo-2-aminobenzamide.

    Cyclization: The 4-bromo-2-aminobenzamide undergoes cyclization with carbon disulfide in the presence of a base to form the quinazoline-2,4-dithione core.

    Final Product:

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and efficiency. Common industrial methods include the use of microwave-assisted synthesis and phase-transfer catalysis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione is unique due to the presence of two sulfur atoms in the quinazoline core, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-(4-bromophenyl)-1H-quinazoline-2,4-dithione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This compound, like other quinazoline derivatives, exhibits a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure features a quinazoline core substituted with a bromophenyl group and two sulfur atoms in the 2 and 4 positions. This unique arrangement is pivotal for its biological interactions.

Anticancer Activity

Research has demonstrated that quinazoline derivatives possess significant anticancer properties. For instance, studies have shown that various quinazoline-2,4(1H,3H)-dione derivatives exhibit potent inhibition of tumor cell proliferation. The average logGI50 values for several derivatives indicate strong activity against human tumor cell lines, with values around -6.1 to -6.44 .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound IDLogGI50 ValueCell Lines Tested
60-6.1Multiple human tumor lines
65-6.13Multiple human tumor lines
69-6.44Multiple human tumor lines
72-6.39Multiple human tumor lines

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. A study reported that similar quinazoline derivatives displayed moderate activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably, compounds with specific substitutions showed broad-spectrum activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

Compound IDInhibition Zone (mm)MIC (mg/mL)Bacterial Strain
131565E. coli
151275Staphylococcus aureus
14a1270Staphylococcus aureus
14b1375Candida albicans

Other Biological Activities

In addition to anticancer and antimicrobial properties, quinazoline derivatives have been studied for their anti-inflammatory effects and potential as phosphodiesterase inhibitors . These compounds may also exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of quinazoline derivatives against three human cancer cell lines (HUH-7, MCF-7, HCT-116). The most active compound demonstrated an IC50 value of 2.5 µM against HUH-7 cells, indicating significant cytotoxicity .
  • Antimicrobial Spectrum : Another investigation into the antimicrobial effects found that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin and vancomycin against various bacterial strains .

Properties

CAS No.

676154-37-3

Molecular Formula

C14H9BrN2S2

Molecular Weight

349.3 g/mol

IUPAC Name

3-(4-bromophenyl)-1H-quinazoline-2,4-dithione

InChI

InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)

InChI Key

FCGNICFSHPSZJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N(C(=S)N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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